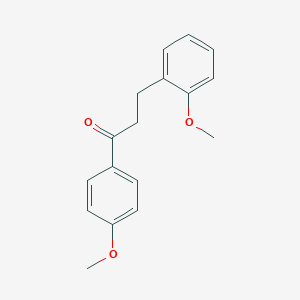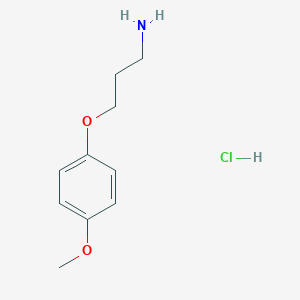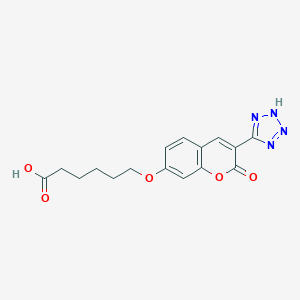
Hexanoic acid, 6-((2-oxo-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-7-yl)oxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexanoic acid, 6-((2-oxo-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-7-yl)oxy)-, commonly known as Compound X, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
Compound X exerts its effects through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of histone deacetylases, which play a role in cancer cell growth and survival. Compound X also inhibits the activity of phosphodiesterases, which are involved in the regulation of intracellular signaling pathways.
Efectos Bioquímicos Y Fisiológicos
Compound X has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and reduce inflammation. Compound X also has neuroprotective effects and has been shown to protect against oxidative stress and excitotoxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Compound X in lab experiments is its synthetic nature, which allows for precise control over its chemical properties. However, one limitation is that it may not accurately reflect the effects of natural compounds in vivo.
Direcciones Futuras
There are many potential future directions for the study of Compound X. One direction is the development of new drugs based on its chemical structure. Another direction is the study of its effects on other diseases, such as neurodegenerative diseases. Further research is also needed to fully understand the mechanism of action of Compound X and its potential applications in various fields.
Conclusion:
In conclusion, Compound X is a synthetic compound with potential applications in various fields, including cancer research, drug discovery, and neuroscience. Its synthesis method involves a multi-step process, and it exerts its effects through the inhibition of various enzymes and signaling pathways. Compound X has various biochemical and physiological effects, and it has advantages and limitations for lab experiments. There are many potential future directions for the study of Compound X, and further research is needed to fully understand its potential applications.
Métodos De Síntesis
Compound X is synthesized through a multi-step process that involves the reaction of several reagents. The first step involves the reaction of 2H-1-benzopyran-7-carboxylic acid with thionyl chloride to form 2H-1-benzopyran-7-yl chloride. The resulting compound is then reacted with sodium azide to form 2H-1-benzopyran-7-yl azide. The final step involves the reaction of 2H-1-benzopyran-7-yl azide with 2-oxo-3-(1H-tetrazol-5-yl)propanoic acid in the presence of triethylamine to form Compound X.
Aplicaciones Científicas De Investigación
Compound X has been studied for its potential applications in various fields, including cancer research, drug discovery, and neuroscience. In cancer research, Compound X has been shown to inhibit the growth of cancer cells and induce apoptosis. In drug discovery, Compound X has been used as a lead compound for the development of new drugs. In neuroscience, Compound X has been studied for its potential as a neuroprotective agent.
Propiedades
Número CAS |
103876-52-4 |
|---|---|
Nombre del producto |
Hexanoic acid, 6-((2-oxo-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-7-yl)oxy)- |
Fórmula molecular |
C16H16N4O5 |
Peso molecular |
344.32 g/mol |
Nombre IUPAC |
6-[2-oxo-3-(2H-tetrazol-5-yl)chromen-7-yl]oxyhexanoic acid |
InChI |
InChI=1S/C16H16N4O5/c21-14(22)4-2-1-3-7-24-11-6-5-10-8-12(15-17-19-20-18-15)16(23)25-13(10)9-11/h5-6,8-9H,1-4,7H2,(H,21,22)(H,17,18,19,20) |
Clave InChI |
OBYHKCCKNQZEEQ-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1OCCCCCC(=O)O)OC(=O)C(=C2)C3=NNN=N3 |
SMILES canónico |
C1=CC2=C(C=C1OCCCCCC(=O)O)OC(=O)C(=C2)C3=NNN=N3 |
Otros números CAS |
103876-52-4 |
Sinónimos |
6-((2-Oxo-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-7-yl)oxy)hexanoic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



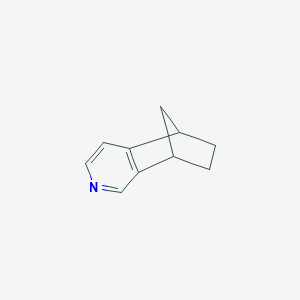
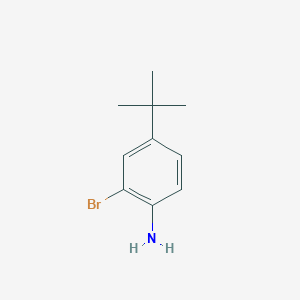

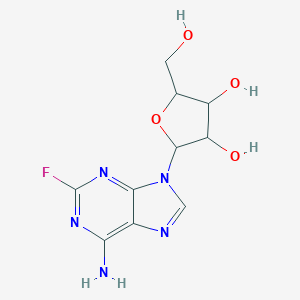
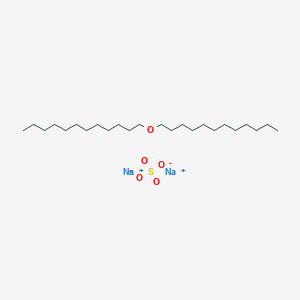
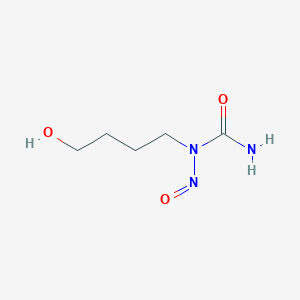
![(2S)-5-amino-2-[[(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13,16-dibenzyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoic acid](/img/structure/B10123.png)
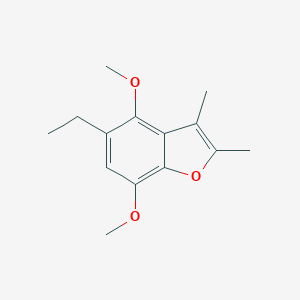
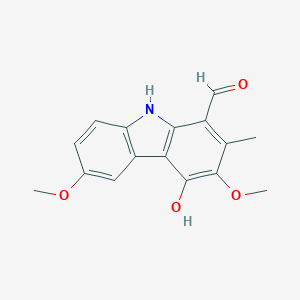
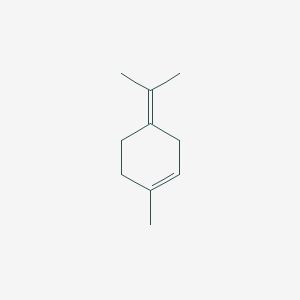
![3-[1-(3-Phenylpropyl)piperidin-3-yl]phenol](/img/structure/B10133.png)
